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Compound of Interest

Compound Name: Melevodopa hydrochloride

Cat. No.: B1676179 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and development

of intranasal delivery systems for Melevodopa hydrochloride (a water-soluble ester prodrug

of levodopa). The aim of these systems is to provide a non-invasive, rapid-onset alternative for

the treatment of Parkinson's disease, potentially bypassing the gastrointestinal tract and first-

pass metabolism to deliver levodopa directly to the brain.[1][2][3]

Introduction to Intranasal Melevodopa Delivery
Melevodopa hydrochloride is investigated for intranasal administration to leverage the unique

anatomy of the nasal cavity, which offers a large surface area for drug absorption and a direct

pathway to the central nervous system via the olfactory and trigeminal nerves.[1][2] This route

of administration is being explored to achieve rapid systemic absorption and brain targeting of

levodopa, which could be particularly beneficial for managing "off" episodes in Parkinson's

disease patients.[4][5] Research has focused on various formulations, including powders,

nanoparticles, and in situ gels, to enhance bioavailability and brain drug delivery.[1][6][7]

Formulation Strategies and Characterization
A variety of formulation approaches have been explored to optimize the intranasal delivery of

Melevodopa and Levodopa. The selection of excipients and formulation type is critical to

achieving desired characteristics such as stability, mucoadhesion, and controlled release.
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Nanoparticulate Systems
Nanoparticles, such as those made from chitosan or poly(lactic-co-glycolic acid) (PLGA), have

been shown to improve the brain uptake of levodopa.[7][8] These systems can protect the drug

from enzymatic degradation, enhance its permeation across the nasal mucosa, and provide

sustained release.[1][8]

In Situ Gelling Systems
Thermo-reversible gels, often formulated with poloxamers, are liquid at room temperature for

ease of administration and transform into a gel at body temperature.[7] This in situ gelling

property increases the residence time of the formulation in the nasal cavity, allowing for

enhanced drug absorption.[9]

Powder Formulations
Dry powder formulations of Melevodopa have been investigated for their potential to offer better

stability compared to liquid formulations.[10] Excipients like hydroxypropyl methylcellulose

(HPMC) can be included to improve mucoadhesion and control the release of the drug.[11]

Data Presentation: Formulation and
Pharmacokinetic Parameters
The following tables summarize quantitative data from various studies on intranasal

Melevodopa and Levodopa delivery systems.

Table 1: Physicochemical Properties of Intranasal Formulations
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Formulati
on Type

Polymer/
Excipient

Drug
Particle
Size (nm)

Encapsul
ation
Efficiency
(%)

Drug
Loading
(%)

Referenc
e

Chitosan

Nanoparticl

es

Chitosan/T

PP
Levodopa

187.3 -

210.4

Up to

89.78
- [1]

Chitosan

Nanoparticl

es

Chitosan

Levodopa

&

Selegiline

109.9 ±

1.30

91.03 ±

3.02

(Levodopa)

- [1]

Gelatin

Microspher

es

Gelatin Levodopa
16,200 ±

4,200
- - [1]

PLGA

Nanoparticl

es

PLGA Levodopa - - - [8]

Table 2: In Vitro and Ex Vivo Permeation Data
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Formulation
Type

Membrane
Permeation
Rate (Jss)

Enhancement
Ratio

Reference

Levodopa In Situ

Gel with α-

bisabolol

Porcine Nasal

Mucosa

2.00

µg·cm⁻²·min⁻¹
- [12]

Levodopa In Situ

Gel (reference)

Porcine Nasal

Mucosa

1.35

µg·cm⁻²·min⁻¹
- [12]

Melevodopa

Powder

Formulations

Rabbit Nasal

Mucosa

1.07 ± 0.39

mg/cm²/hr

(appearance of

L-dopa)

- [10][13]

Melevodopa

Solution

Formulations

Rabbit Nasal

Mucosa

0.35 ± 0.08

mg/cm²/hr

(appearance of

L-dopa)

- [10][13]

Levodopa

Pharmacosomes

(F7)

Porcine Nasal

Mucosa
302.13 µg/cm²/hr

3.12 (vs. drug

solution)
[14]

Table 3: In Vivo Pharmacokinetic Parameters in Animal Models
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Formula
tion

Animal
Model

Route

Absolut
e
Bioavail
ability
(%)

Cmax Tmax

AUC
(brain)/
AUC
(plasma
)

Referen
ce

Levodop

a Nasal

Preparati

on with

C-dopa

Rat
Intranasa

l
45.4 - < 30 min - [4]

Levodop

a Oral

Preparati

on with

C-dopa

Rat Oral 17.7 - - - [4]

Melevod

opa

Nasal

Powder

with

Carbopol

Rat
Intranasa

l
82.4 - -

0.98 -

1.08
[6]

Melevod

opa

Nasal

Powder

without

Carbopol

Rat
Intranasa

l
66.7 - - - [6]

Levodop

a Oral

Preparati

on

Rat Oral 16.2 - - 0.69 [6]

Levodop

a-loaded

Chitosan

- Intranasa

l

- 17-fold

higher

dopamin

- 1.4-fold

enhance

d brain

[1]
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Nanopart

icles

e

concentr

ation in

brain vs.

solution

bioavaila

bility of

dopamin

e

L-DOPA -

PC Nasal

Drops

Rabbit
Intranasa

l

244.4

(relative

to

Madopar

125)

- - -

Levodop

a

Hydrogel

Mouse
Intranasa

l

4.1 times

more

brain

uptake

than

intraveno

us

- 10 min - [9]

Levodop

a-loaded

Chitosan

Nanopart

icles

-
Intranasa

l
- - 60 min -

Experimental Protocols
Protocol for Preparation of Chitosan Nanoparticles
Loaded with Levodopa
This protocol is based on the ionic gelation method.[7]

Materials:

Levodopa

Chitosan (low molecular weight)
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Sodium tripolyphosphate (TPP)

Acetic acid

Purified water

Procedure:

Prepare a chitosan solution (e.g., 0.1% w/v) by dissolving chitosan in a dilute acetic acid

solution (e.g., 1% v/v) with magnetic stirring until a clear solution is obtained.

Dissolve Levodopa in the chitosan solution.

Prepare a TPP solution (e.g., 0.1% w/v) in purified water.

Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring

at room temperature.

Continue stirring for a specified period (e.g., 30-60 minutes) to allow for the formation of

nanoparticles.

The resulting nanoparticle suspension can be used directly or further processed (e.g.,

lyophilized) for characterization and in vivo studies.

Protocol for In Vitro Drug Release Study using Franz
Diffusion Cell
This protocol describes a typical in vitro release study for intranasal formulations.[11]

Apparatus and Materials:

Franz diffusion cell apparatus

Synthetic or natural membrane (e.g., dialysis membrane, porcine nasal mucosa)

Phosphate buffered saline (PBS), pH 6.4 (simulated nasal fluid)

The test formulation (e.g., nanoparticle suspension, in situ gel)
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Magnetic stirrer

Water bath or heating block

Procedure:

Mount the membrane on the Franz diffusion cell between the donor and receptor

compartments, ensuring no air bubbles are trapped.

Fill the receptor compartment with pre-warmed PBS (37°C) and place a small magnetic stir

bar.

Accurately apply a known quantity of the formulation onto the membrane in the donor

compartment.

Maintain the temperature of the apparatus at 37°C.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of

the medium from the receptor compartment and replace it with an equal volume of fresh,

pre-warmed PBS to maintain sink conditions.

Analyze the withdrawn samples for drug content using a validated analytical method, such

as HPLC.

Calculate the cumulative amount of drug released over time.

Protocol for Ex Vivo Permeation Study
This protocol outlines the procedure for assessing drug permeation across nasal mucosa.[12]

[14]

Materials:

Freshly excised animal nasal mucosa (e.g., porcine or rabbit)

Franz diffusion cell apparatus

Krebs-Ringer solution or other suitable physiological buffer
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The test formulation

Surgical tools for mucosa excision

Procedure:

Obtain fresh nasal tissue from the animal and carefully excise the nasal mucosa.

Mount the mucosal tissue on the Franz diffusion cell with the mucosal side facing the donor

compartment.

Follow steps 2-7 as described in the in vitro drug release protocol (Section 4.2), using a

physiological buffer in the receptor compartment.

At the end of the study, the mucosa can be washed to determine the amount of drug retained

in the tissue.

Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for an in vivo pharmacokinetic study.[4][6] All animal

procedures must be approved by an Institutional Animal Care and Use Committee.

Animals and Housing:

Male Sprague-Dawley or Wistar rats (250-300 g)

Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad

libitum access to food and water).

Procedure:

Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).

For intranasal administration, carefully instill a known volume of the formulation into one

nostril using a micropipette or a specialized nasal administration device.

For intravenous administration (for bioavailability calculation), inject the drug solution into the

tail vein.
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For oral administration, administer the drug solution or suspension via oral gavage.

Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 5,

15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.

Centrifuge the blood samples to separate the plasma.

At the end of the study, euthanize the animals and collect the brains.

Process and store all plasma and brain tissue samples at -80°C until analysis.

Quantify the concentration of Melevodopa and/or Levodopa in the plasma and brain

homogenates using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability) using

appropriate software.

Signaling Pathways and Experimental Workflows
Levodopa to Dopamine Conversion and Signaling
Pathway
Levodopa, the metabolic precursor of dopamine, is transported across the blood-brain barrier.

[13] In the brain, it is converted to dopamine by the enzyme aromatic L-amino acid

decarboxylase (AADC).[4][13] This newly synthesized dopamine is released into the synaptic

cleft and binds to dopamine receptors (D1 and D2) on the postsynaptic neurons in the striatum,

thereby restoring dopaminergic neurotransmission and alleviating the motor symptoms of

Parkinson's disease.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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